5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound characterized by the molecular formula CHClI N. It belongs to the pyrazolo[1,5-a]pyrimidine family, which is notable for its diverse biological and chemical properties. This compound serves as a significant building block in the synthesis of more complex heterocyclic compounds and is used in the development of bioactive molecules .
The synthesis of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves halogenation reactions. A common synthetic route includes:
The reaction conditions usually require solvents like acetonitrile or dichloromethane and may involve catalysts such as copper(I) chloride. The industrial production may utilize continuous flow reactors for efficiency, controlling parameters like temperature and pressure to optimize yield and purity .
The molecular structure of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine framework with chlorine and iodine substituents. The presence of these halogens enhances its reactivity and allows for further chemical modifications.
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine primarily revolves around its reactivity due to the presence of halogens. The chlorine atom at position 5 can be replaced through nucleophilic attack, while the iodine atom enhances electrophilicity, facilitating various coupling reactions. This dual halogenation allows for versatile modifications, making it suitable for synthesizing complex bioactive compounds .
The presence of halogens significantly influences its chemical behavior:
Relevant analyses indicate that derivatives of pyrazolo[1,5-a]pyrimidines show potential as antimetabolites in biochemical pathways involving purines, which adds to their significance in medicinal chemistry .
5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine finds applications in various scientific fields:
Pyrazolo[1,5‑a]pyrimidines represent a privileged heterocyclic scaffold in drug discovery due to their structural resemblance to purine nucleobases and versatile pharmacological profiles. The incorporation of halogen atoms—particularly chlorine and iodine—at strategic positions (C5 and C3) profoundly enhances their bioactivity and drug-like properties. Halogenation improves metabolic stability, membrane permeability, and target binding affinity through a combination of electronic effects and hydrophobic interactions [1] [8]. For instance, chlorine substituents at C5 increase electrophilicity, facilitating covalent interactions with catalytic lysine residues in kinase ATP-binding pockets, while iodine’s large atomic radius promotes van der Waals contacts with hydrophobic enzyme subpockets [1] [3]. This is exemplified by clinical agents like Zanubrutinib (BTK inhibitor) and Anagliptin (DPP-4 inhibitor), where halogenated pyrazolo[1,5‑a]pyrimidine cores underpin target selectivity and potency [1] [8]. Recent studies confirm that 5,7-dihalogenated derivatives exhibit enhanced kinase inhibitory activity against CK2, EGFR, and CDK2/cyclin A2—targets critical in oncology—attributed to optimized ATP-competitive binding modes [1] [4].
Table 1: Bioactive Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Halogenation Pattern | Biological Target | Therapeutic Application |
---|---|---|---|
Zanubrutinib | 5-Chloro | Bruton’s Tyrosine Kinase (BTK) | B-cell malignancies |
Dorsomorphin | 5-Chloro-7-iodo | AMPK/TGF-β pathway | Fibrodysplasia ossificans progressiva |
Selitrectinib | 3-Iodo | NTRK kinases | Solid tumors |
CDK2 Inhibitor 14 | 5-Chloro | CDK2/cyclin A2 | Breast/colorectal cancer |
The specific substitution pattern in 5-chloro-3-iodo-2-methylpyrazolo[1,5‑a]pyrimidine (SMILES: CC1=NN2C=C(C=NC2=C1I)Cl
, InChIKey: FVQVKXVBSHYYAY-UHFFFAOYSA-N
) synergistically enhances its utility as a multifunctional building block. The chlorine at C5 acts as a regiodirecting group for nucleophilic aromatic substitution (SNAr), enabling efficient displacement with amines, alkoxides, or thiols to generate diverse pharmacophores. Concurrently, the iodine at C3 serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), facilitating C–C bond formation to install biaryl, alkynyl, or heteroaryl moieties [3] [8]. The methyl group at C2 provides steric stabilization and modulates electron density within the fused ring system, as confirmed by DFT calculations showing altered HOMO-LUMO distributions [8].
Regioselective installation of iodine at C3 historically required harsh conditions (NIS, 80°C), but recent advances employ hypervalent iodine(III) reagents (e.g., PIDA) with potassium halides in water at ambient temperatures. This method achieves >87% yield with exceptional regiocontrol, leveraging the innate nucleophilicity of C3–H [3]. The electronic influence of the 5-chloro group further polarizes the ring, increasing C3’s susceptibility to electrophilic halogenation [3] [7]. Stability studies indicate the 3-iodo bond remains intact under physiological conditions but readily participates in palladium-catalyzed couplings—a dual stability-reactivity profile critical for in vivo applications [8].
Table 2: Reactivity Profile of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Reaction Type | Conditions | Position Modified | Key Products | Yield Range |
---|---|---|---|---|
Nucleophilic Substitution | Amines, CuI, DMSO, 100°C | C5 (Cl displacement) | 5-Amino derivatives | 70–95% |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | C3 (I displacement) | 3-Aryl derivatives | 75–92% |
Sonogashira Coupling | Terminal alkynes, Pd/Cu, Et₃N | C3 | 3-Alkynyl derivatives | 68–90% |
Cyanation | CuCN, DMF, 120°C | C3 | 3-Cyano derivatives | 65–85% |
Pyrazolo[1,5‑a]pyrimidine synthesis has evolved from classical cyclocondensation strategies to cutting-edge regioselective functionalizations. Early routes (1980s) relied on thermal cyclization of 3-aminopyrazoles with 1,3-dicarbonyls or β-haloenones, often requiring high temperatures (>120°C) and producing mixtures of 5- and 7-regioisomers [1] [8]. The advent of microwave-assisted synthesis in the 2000s reduced reaction times from hours to minutes and improved regioselectivity, particularly for trifluoromethylated derivatives [1] [8]. A pivotal advancement emerged in 2024 with hypervalent iodine-mediated halogenation, enabling room-temperature iodination in water—a green chemistry milestone [3].
The discovery of 5-chloro-3-iodo-2-methylpyrazolo[1,5‑a]pyrimidine as a synthetic hub stems from three breakthroughs:
Modern applications leverage this compound to generate libraries for high-throughput screening. For example, its C5 chlorine displacement with piperazines yielded CDK2 inhibitors (IC₅₀: 0.057 μM), while C3 coupling produced fluorescent probes for cellular imaging [4] [8]. The scaffold’s trajectory illustrates a shift from ad hoc synthesis to rational design of polyvalent intermediates for targeted drug discovery.
Table 3: Historical Development of Key Synthetic Methods
Time Period | Synthetic Methodology | Conditions | Limitations | Impact on Target Compound |
---|---|---|---|---|
1980–2000 | Thermal cyclocondensation | β-diketones + aminopyrazoles, reflux | Regioisomer mixtures, long reaction times | Basic scaffold access |
2000–2020 | Microwave-assisted cyclization | MW, 150°C, 20 min | Limited to electron-deficient systems | 7-CF₃ derivatives |
2020–Present | Hypervalent iodine halogenation | PIDA/KX, H₂O, 25°C, 3 h | None for C3 iodination | 3-Iodo derivatives in high regioselectivity |
Present | Sequential halogenation | (i) NIS (ii) MFSDA/CuI | Requires halogenated precursors | 3,7-Bis(trifluoromethyl) derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7